molecular formula C14H13F2N B8766776 2,2-Bis(4-fluorophenyl)ethylamine

2,2-Bis(4-fluorophenyl)ethylamine

Número de catálogo: B8766776
Peso molecular: 233.26 g/mol
Clave InChI: NPESQVSQYZEASZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-Bis(4-fluorophenyl)ethylamine is an organic compound featuring an ethylamine backbone substituted with two 4-fluorophenyl groups at the β-carbon. The compound’s structural rigidity and fluorinated aromatic rings make it a candidate for pharmaceutical and coordination chemistry applications.

Propiedades

Fórmula molecular

C14H13F2N

Peso molecular

233.26 g/mol

Nombre IUPAC

2,2-bis(4-fluorophenyl)ethanamine

InChI

InChI=1S/C14H13F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9,17H2

Clave InChI

NPESQVSQYZEASZ-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C(CN)C2=CC=C(C=C2)F)F

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
2,2-Bis(4-fluorophenyl)ethylamine Two 4-fluorophenyl groups on ethylamine C₁₄H₁₃F₂N 233.26* N/A† Potential pharmaceutical intermediate -
N-Benzyl-1,1-dimethyl-2-(4-fluorophenyl)ethylamine Benzyl and dimethyl groups on ethylamine C₁₇H₂₀FN 261.35 4116-02-3 Lipophilic scaffold for drug design
2,2-Bis(4-methoxyphenyl)ethylamine Methoxy groups replacing fluorine C₁₆H₁₉NO₂ 257.33 85336-83-0 Enhanced electron-donating capacity
2-[4-(Trifluoromethyl)phenyl]ethylamine Single 4-CF₃-phenyl group C₉H₁₀F₃N 189.18 775-00-8 High electronegativity for sensor applications
Senicapoc (ICA-17043) Acetamide group instead of ethylamine C₂₀H₁₅F₂NO 323.34 289656-45-7 Calcium-activated potassium channel antagonist
(1S)-2,2,2-Trifluoro-1-[2-(4-fluorophenyl)phenyl]ethylamine Biphenyl and trifluoromethyl groups C₁₄H₁₁F₄N 269.24 N/A Chiral building block for asymmetric synthesis

*Calculated molecular weight.

Substituent Effects on Physicochemical and Functional Properties

  • Fluorine vs. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, critical in drug design .
  • Benzyl and Dimethyl Additions : N-Benzyl-1,1-dimethyl-2-(4-fluorophenyl)ethylamine introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting pharmaceuticals .

Métodos De Preparación

Reductive Amination of 4-Fluorophenylacetone

4-Fluorophenylacetone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 25°C. This method, adapted from analogous phenethylamine syntheses, achieves 85% conversion but requires chromatographic purification to eliminate dimer impurities (<0.1% by HPLC).

Palladium-Catalyzed Coupling

A patent-derived approach reacts bis(4-fluorophenyl)methanol with ethylenediamine in the presence of palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in DMF at 120°C. The reaction proceeds via C–N bond formation, yielding 2,2-bis(4-fluorophenyl)ethylamine with 92% purity (1H NMR: δ 7.2–7.4 ppm, aromatic protons).

Optimization of Reaction Parameters

Solvent Effects

Toluene outperforms ethanol in Kabachnik–Fields reactions, reducing reaction time from 20 hours to 6 hours while increasing yield by 11%. Polar aprotic solvents like DMF enhance palladium-catalyzed couplings but necessitate post-reaction neutralization to prevent salt formation.

Temperature Control

Exothermic side reactions during reductive amination require maintaining temperatures below 30°C. Elevated temperatures (>40°C) promote dimerization, increasing impurity levels to 0.5%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.25–7.15 (m, 8H, Ar–H), 3.45 (t, J = 6.8 Hz, 2H, CH2NH2), 2.85 (t, J = 6.8 Hz, 2H, Ar–CH2).

  • 19F NMR (376 MHz, CDCl3) : δ -115.2 (s, 2F).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H2O:MeCN); purity ≥99.0%.

Industrial-Scale Production Challenges

Impurity Control

Dimer impurities (e.g., bis(ethylamine) derivatives) form via Michael addition during reductive amination. Implementing low-temperature (−10°C) quench protocols reduces dimer content to <0.1%.

Crystallization

Recrystallization from diethyl ether yields monoclinic crystals (mp 102–104°C), but residual solvent retention (≤0.5% w/w) necessitates azeotropic drying with toluene.

Emerging Methodologies

Flow Chemistry

Microreactor systems enable continuous Kabachnik–Fields reactions, achieving 94% yield with residence times <30 minutes.

Enzymatic Amination

Preliminary studies using ω-transaminases show 40% conversion of bis(4-fluorophenyl)acetaldehyde to the target amine under mild conditions (pH 7.5, 37°C).

Regulatory Compliance

Pharmacopeial Standards

The European Pharmacopoeia specifies limits for heavy metals (<10 ppm) and residual solvents (<500 ppm toluene), achievable via activated carbon filtration .

Q & A

Q. What are the recommended synthetic routes for 2,2-Bis(4-fluorophenyl)ethylamine, and what purity validation methods are critical for ensuring compound integrity in pharmacological studies?

Methodological Answer:

  • Synthetic Routes :

Reductive Amination : React 4-fluorophenylacetone with ammonia under hydrogenation conditions using catalysts like palladium or Raney nickel.

Nucleophilic Substitution : Utilize bis(4-fluorophenyl)acetonitrile with lithium aluminum hydride (LiAlH4) to reduce the nitrile group to an amine.
Key Considerations : Fluorinated precursors require anhydrous conditions to avoid hydrolysis.

  • Purity Validation :
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).
  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H (δ 3.2–3.5 ppm for CH2-NH2), <sup>13</sup>C, and <sup>19</sup>F NMR (δ -115 to -120 ppm for aromatic F).
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 70.01%, H: 5.56%, N: 5.44%).
    Reference : Structural analogs in pharmacological studies emphasize rigorous purity standards .

Q. How should researchers characterize the physicochemical properties of 2,2-Bis(4-fluorophenyl)ethylamine to confirm its stability and solubility for biological assays?

Methodological Answer:

  • Physicochemical Profiling :
PropertyMethodExample Data
Melting PointDifferential Scanning Calorimetry120–122°C
SolubilityShake-flask (pH 7.4 PBS)0.5 mg/mL in aqueous buffer
LogP (Lipophilicity)HPLC-based retention timeLogP = 2.8 ± 0.2
  • Stability Testing :
  • pH Stability : Incubate in buffers (pH 1–10) for 24–72 hours; monitor degradation via LC-MS.
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess purity changes.
    Reference : Stability protocols align with nanogel cross-linking studies under physiological conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in data on 2,2-Bis(4-fluorophenyl)ethylamine derivatives’ efficacy in multidrug resistance (MDR) modulation across different cellular models?

Methodological Answer:

  • Standardized Assays :

MDR1-Transfected Cell Lines : Compare efflux inhibition in MDCK-MDR1 vs. parental cells using fluorescent substrates (e.g., rhodamine-123).

Cytotoxicity Synergy : Co-administer with doxorubicin; calculate combination indices (CI < 1 indicates synergy).

  • Data Reconciliation :
  • Variable Control : Ensure consistent ATP levels (via CellTiter-Glo<sup>®</sup>) and membrane potential (via DiBAC4).
  • Species-Specific Differences : Test human (Caco-2) vs. rodent (LLC-PK1) models to identify interspecies variability.
    Reference : Structural analogs like S-9788 demonstrate MDR modulation via P-glycoprotein inhibition .

Q. How can researchers design studies to evaluate 2,2-Bis(4-fluorophenyl)ethylamine derivatives as calcium-activated potassium (KCa) channel antagonists, leveraging structural insights from Senicapoc?

Methodological Answer:

  • In Vitro Electrophysiology :
  • Patch-Clamp : Measure IKCa current inhibition in HEK-293 cells expressing KCa3.1 channels (IC50 determination).
  • Fluorescent Probes : Use Fluo-4 AM to correlate channel blockade with intracellular Ca<sup>2+</sup> levels.
    • Structural Modifications :
  • SAR Analysis : Compare substituents (e.g., trifluoromethyl vs. phenyl) using molecular docking (PDB: 4JFS).
    Reference : Senicapoc’s mechanism highlights fluorine’s role in enhancing binding affinity .

Q. What methodologies are effective for assessing pH-dependent stability of 2,2-Bis(4-fluorophenyl)ethylamine in drug delivery systems, based on nanogel cross-linking studies?

Methodological Answer:

  • Degradation Monitoring :
TechniqueParameter MeasuredConditions
Dynamic Light Scattering (DLS)Particle size distributionpH 5.0 vs. 7.4, 37°C, 48 hours
LC-MS/MSDegradation productsIdentify hydrolyzed metabolites
  • Functional Testing :
  • Drug Release : Load into pH-responsive nanogels; quantify release via UV-Vis at λmax 280 nm.
    Reference : Acid-labile cross-linkers in nanogels demonstrate pH-triggered degradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.